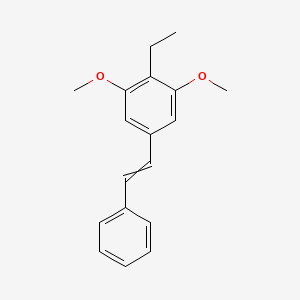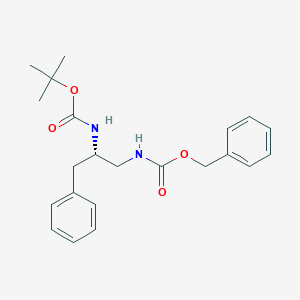![molecular formula C11H14BrN B1400695 N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine CAS No. 1089130-77-7](/img/structure/B1400695.png)
N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions between bromophenyl compounds and amines . For instance, a study describes the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which involves reactions between bromophenyl compounds and amines . Another study discusses a one-step synthesis of a moderately complex structure, providing an example of how such compounds might be synthesized .Molecular Structure Analysis
The molecular structure of “N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine” can be inferred from its name. It likely contains a cyclopropanamine group (a three-membered ring with one nitrogen and two carbon atoms), a methyl group (CH3) attached to the nitrogen, and a 4-bromophenyl group (a phenyl ring with a bromine atom at the 4-position) attached to the nitrogen via a methylene group (CH2) .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine” can be predicted based on its structure. It likely has a relatively high molecular weight due to the presence of the bromine atom . The presence of the bromophenyl group may also make the compound relatively non-polar and lipophilic .Applications De Recherche Scientifique
1. Analytical Characterization and Detection
A study details the use of high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for the detection and quantification of 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a derivative of N-benzyl phenethylamines, in a case of severe intoxication. This method could be relevant for the analytical characterization of N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine (Poklis et al., 2014).
2. Synthesis and Analytical Characterization of Derivatives
Research on the syntheses of fifteen N-alkyl-arylcyclohexylamines, which might include derivatives of N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine, has been conducted. These compounds were characterized using various methods like gas chromatography and high-performance liquid chromatography coupled to mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy (Wallach et al., 2016).
3. Antimicrobial Application
A study on the synthesis and evaluation of new anti-microbial additives that include a compound structurally similar to N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine demonstrates its potential application in antimicrobial coatings. These compounds were incorporated into polyurethane varnish and printing ink paste, showing good antimicrobial effects (El‐Wahab et al., 2015).
4. Pharmacological Characterization
Another relevant research aspect is the pharmacological characterization of compounds structurally related to N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine. These studies can provide insights into their potential therapeutic applications, such as in the treatment of neurological disorders or as anticonvulsants (Ananthalakshmi et al., 2006).
5. Chemical Synthesis Techniques
Research into the synthesis of N-arylcyclopropylamines, which might include N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine, is also significant. Studies focus on developing efficient synthesis methods, such as palladium-catalyzed C–N bond formation, which are crucial for producing these compounds for further research and application (Cui & Loeppky, 2001).
Orientations Futures
The future research directions for “N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in bromophenyl compounds in medicinal chemistry , it could be worthwhile to investigate the biological activity of this compound. Additionally, studies could explore its reactivity in various chemical reactions .
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-methylcyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-13(11-6-7-11)8-9-2-4-10(12)5-3-9/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZXIVSDHQGRLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Br)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



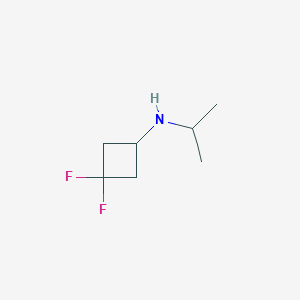
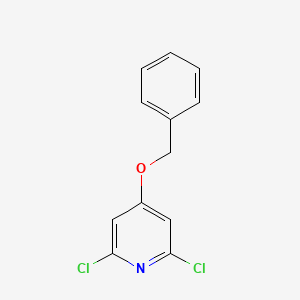
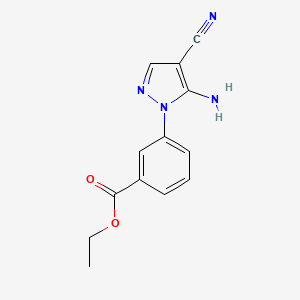
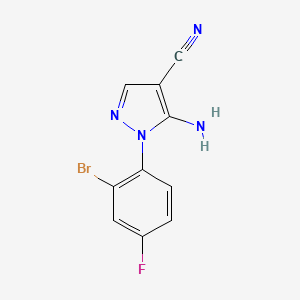
![tert-butyl 5-benzyloctahydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1400618.png)
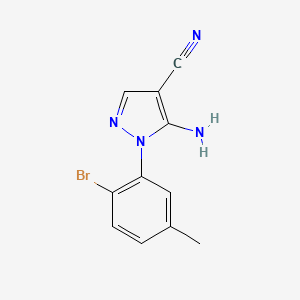
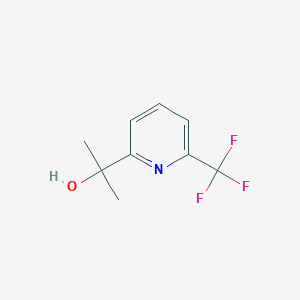

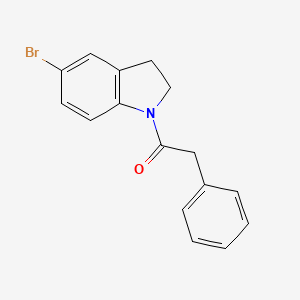
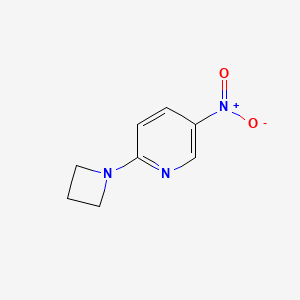
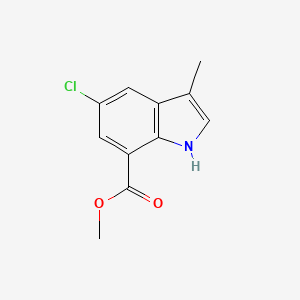
![2-[3-(Tritylamino)phenyl]ethanol](/img/structure/B1400630.png)
